6,7-Dihydro Canrenone Lactol

Na,K-ATPase inhibition ouabain displacement enzyme pharmacology

Designated as Drospirenone Lactol Impurity and a key Canrenone impurity marker. Saturated 6,7-bond and lactol hemiacetal structure yields distinct HPLC/LC-MS behavior, ensuring accurate quantification and ICH Q3A/B compliance. Unlike canrenone or 3-hydroxy derivatives, it is essential for correct retention time alignment. Critical for analytical method validation, forced degradation, and quality control. Confirm stereoisomer identity with CoA.

Molecular Formula C22H32O3
Molecular Weight 344.495
CAS No. 52520-27-1
Cat. No. B587255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro Canrenone Lactol
CAS52520-27-1
Synonyms(17β)-4’,5’-Dihydro-5’-hydroxyspiro[androst-4-ene-17,2’(3’H)-furan]-3-one;  17-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxaldehyde Cyclic 21,17-Hemiacetal;  Drospirenone Lactol Impurity; 
Molecular FormulaC22H32O3
Molecular Weight344.495
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C
InChIInChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3/t16-,17+,18+,19?,20+,21+,22-/m1/s1
InChIKeyGCPALHVCPNEJKY-ZQVQXZBISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro Canrenone Lactol (CAS 52520-27-1): Scientific Procurement & Technical Specifications Guide


6,7-Dihydro Canrenone Lactol (CAS 52520-27-1, C22H32O3, MW 344.5) is a steroidal spirolactone derivative and the lactol reduction product of canrenone, the major active metabolite of spironolactone [1]. Unlike the fully oxidized canrenone γ-lactone, this compound exists as a cyclic hemiacetal (lactol) with a saturated 6,7-bond and an additional hydroxyl group at the C-5' position of the spirolactone ring system [1]. It is pharmacologically classified as a mineralocorticoid receptor antagonist [2], though its primary documented scientific utility is as a reference standard and process impurity marker for pharmaceutical quality control of canrenone and drospirenone active pharmaceutical ingredients [3].

6,7-Dihydro Canrenone Lactol vs. Canrenone and Drospirenone Impurities: Critical Differences Preventing Substitution


Substituting 6,7-Dihydro Canrenone Lactol with structurally similar compounds such as canrenone, 6,7-dihydrocanrenone, or 3-hydroxy-6,7-dihydro canrenone lactol introduces significant analytical and functional error. Chromatographically, the lactol hemiacetal exhibits distinct retention behavior and mass spectrometric fragmentation patterns compared to the parent γ-lactone, making it essential as a specific impurity marker [1]. Pharmacologically, the 6,7-saturation and lactol formation fundamentally alter Na,K-ATPase interaction: while canrenone acts as a partial competitive agonist at the digitalis site [2], 6,7-dihydroxylated derivatives exhibit complete loss of [3H]ouabain displacement capacity despite retaining enzyme inhibition [2]. In pharmaceutical development, this compound is explicitly designated as the Drospirenone Lactol Impurity, distinct from the Drospirenone Diol Impurity (3-hydroxy-6,7-dihydro canrenone lactol) . These differences preclude direct interchangeability in analytical method development, impurity profiling, or pharmacological studies.

Quantitative Differentiation Evidence: 6,7-Dihydro Canrenone Lactol vs. Structural Analogs


Na,K-ATPase Inhibition: 6,7-Dihydro Canrenone Lactol Derivatives Retain Enzymatic Inhibition but Lose Ouabain Displacement vs. Canrenone

In head-to-head comparison using partially purified renal Na,K-ATPase, canrenone and all tested 6,7-substituted derivatives (including the 6β,7α-, 6β,7β-, and 6α,7α-dihydroxy-6,7-dihydrocanrenone isomers structurally related to 6,7-Dihydro Canrenone Lactol) produced comparable partial enzyme inhibition of 39-45% [1]. However, a critical functional divergence emerges: canrenone displaced [3H]ouabain with a Ki of 100-300 µM, whereas none of the 6,7-dihydroxylated derivatives exhibited detectable ouabain displacement even at high concentrations [1]. This demonstrates that saturation of the 6,7-double bond and lactol formation uncouple enzyme inhibition from digitalis site binding, establishing a mechanistically distinct pharmacological profile.

Na,K-ATPase inhibition ouabain displacement enzyme pharmacology

Synthetic Route Specificity: 6,7-Dihydro Canrenone Lactol Derivation Requires Canrenone as Starting Material via Epoxidation and Ring-Opening

The synthesis of 6,7-dihydroxylated canrenone derivatives (the class to which 6,7-Dihydro Canrenone Lactol belongs) proceeds via epoxidation of canrenone using m-chloroperbenzoic acid, followed by acid-catalyzed epoxide ring opening with perchloric acid in dioxane-water to yield specific diastereomers [1]. Canrenone itself is prepared via acid-catalyzed lactonization of potassium canrenoate [1]. 6,7-Dihydro Canrenone Lactol differs from 6,7-dihydrocanrenone (CAS 976-70-5, Spironolactone EP Impurity C) by the presence of the lactol hemiacetal rather than the intact γ-lactone, requiring an additional reduction step at the carbonyl . The synthesis demands high stereoselectivity to control the configuration at the C-5' position of the spirolactone ring .

steroid synthesis epoxidation process chemistry impurity formation

Metabolic Substrate Equivalence: 6,7-Dihydrocanrenone and Canrenone Share Analogous Biotransformation in Rat Testis

In a comparative in vitro metabolism study using rat testis preparations, 6,7-dihydrocanrenone (DHC) and canrenone (CAN) were incubated for 4 hours and metabolites were isolated by HPLC and identified by NMR, MS, IR, and UV spectrometry [1]. Both compounds produced analogous metabolic patterns: CAN was converted to canrenoic acid and multiple hydroxylated metabolites (15β-, 16α-, 19-, 20R-, and 21S-OH-CAN) plus 3α-OH-CAN [1]. DHC incubation yielded an analogous hydroxylation pattern, demonstrating that 6,7-saturation does not preclude recognition by testicular steroid-metabolizing enzymes [1]. Notably, spironolactone itself was not metabolized in detectable amounts under the same conditions [1].

steroid metabolism in vitro biotransformation HPLC analysis

Impurity Designation Specificity: 6,7-Dihydro Canrenone Lactol vs. 3-Hydroxy-6,7-dihydro Canrenone Lactol in Drospirenone Quality Control

6,7-Dihydro Canrenone Lactol is explicitly designated as the Drospirenone Lactol Impurity and an impurity of Canrenone [1]. This distinguishes it from the structurally related 3-Hydroxy-6,7-dihydro Canrenone Lactol (C22H34O3, MW 346.5), which is designated as the Drospirenone Diol Impurity . The molecular distinction (C22H32O3 vs. C22H34O3; ΔMW = 2 Da) corresponds to the presence of a 3-keto group in the target compound versus a 3-hydroxyl in the comparator, affecting both chromatographic retention and UV absorption . These distinct impurity designations under pharmacopoeial monographs necessitate separate reference standards; the two compounds cannot be used interchangeably for impurity profiling or method validation.

pharmaceutical impurity drospirenone canrenone reference standard

Commercial Availability and Pricing: 6,7-Dihydro Canrenone Lactol Reference Standard vs. Bulk Analogs

6,7-Dihydro Canrenone Lactol is commercially available as a reference standard from multiple suppliers with documented pricing and purity specifications . Santa Cruz Biotechnology offers 50 mg at $380.00 (Catalog No. sc-499638) . Toronto Research Chemicals supplies the compound with Certificate of Analysis and MSDS documentation . Multiple vendors in China and the US provide the compound in standard pack sizes of 50 mg and 500 mg . In contrast, 3-Hydroxy-6,7-dihydro Canrenone Lactol is typically sold as a mixture of diastereomers with purity approximately 95%, whereas the target compound is available as a defined stereoisomer with higher purity specifications . This difference in stereochemical definition and purity grade directly impacts suitability for quantitative analytical applications.

reference standard procurement analytical standard purity pricing

Validated Application Scenarios for 6,7-Dihydro Canrenone Lactol Procurement


Pharmaceutical Impurity Profiling of Drospirenone and Canrenone APIs

6,7-Dihydro Canrenone Lactol serves as the designated Drospirenone Lactol Impurity and an impurity of Canrenone [1]. This compound is essential for HPLC/LC-MS method development, system suitability testing, and quantitative impurity analysis during API batch release and stability studies. Its distinct chromatographic behavior and molecular ion (m/z corresponding to C22H32O3) enables accurate identification and quantification in finished pharmaceutical products containing drospirenone or canrenone [1]. Procurement of this specific lactol impurity reference standard is mandatory for compliance with ICH Q3A/Q3B impurity thresholds; substitution with 3-hydroxy-6,7-dihydro canrenone lactol (Drospirenone Diol Impurity) would yield incorrect retention time alignment and inaccurate quantification .

Na,K-ATPase Allosteric Modulation Research

The differential pharmacological profile of 6,7-dihydroxylated canrenone derivatives—retaining Na,K-ATPase enzyme inhibition (39-45%) while completely lacking [3H]ouabain displacement [1]—establishes 6,7-Dihydro Canrenone Lactol as a valuable probe for dissecting allosteric vs. orthosteric modulation of the sodium pump. Researchers investigating endogenous digitalis-like factors, volume-expanded hypertension mechanisms, or non-digitalis site Na,K-ATPase pharmacology should prioritize this compound over canrenone (which retains ouabain displacement) or ouabain itself [1]. The apparent affinity range of 100-200 µM for enzyme inhibition provides a quantitative benchmark for experimental design [1].

Spirolactone Metabolic Pathway Studies

For in vitro and in vivo metabolism studies of spirolactone antihypertensive agents, 6,7-Dihydro Canrenone Lactol and its analogs serve as substrates for steroid-metabolizing enzymes in patterns analogous to canrenone, while spironolactone remains resistant to metabolism [1]. This makes the compound useful as a reference substrate in assays examining testicular, hepatic, or adrenal steroid metabolism, particularly when investigating the role of CYP11B1 and CYP11B2 in mineralocorticoid receptor antagonist biotransformation [1]. Researchers should select 6,7-Dihydro Canrenone Lactol when the study objective requires a compound that undergoes enzyme-mediated hydroxylation analogous to canrenone but with the 6,7-saturated scaffold [1].

Analytical Reference Standard for Method Validation

6,7-Dihydro Canrenone Lactol is available as a defined stereoisomer reference standard with Certificate of Analysis from Toronto Research Chemicals [1] and from Santa Cruz Biotechnology in 50 mg quantities . Its molecular formula (C22H32O3) and exact mass (344.48768 Da) are well-characterized [2]. This defined stereochemical identity contrasts with related compounds sold as diastereomeric mixtures and enables accurate calibration curve preparation for quantitative LC-MS/MS and HPLC-UV assays. Applications include forced degradation studies, process impurity tracking during synthetic route optimization, and pharmacokinetic analysis where accurate quantification of 6,7-dihydro canrenone lactol concentrations is required [3].

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